molecular formula C10H9NO B13807538 3-Acetyl-4-methylbenzonitrile

3-Acetyl-4-methylbenzonitrile

Cat. No.: B13807538
M. Wt: 159.18 g/mol
InChI Key: SXJUDXWULIDYLR-UHFFFAOYSA-N
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Description

3-Acetyl-4-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the third position and a methyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various electrophiles in the presence of catalysts like AlCl3.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3-Acetyl-4-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 3-Acetyl-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through pathways involving nucleophilic attack on the nitrile group, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • 4-Acetylbenzonitrile
  • 4-Methylbenzonitrile
  • 3-Acetylbenzonitrile

Comparison: 3-Acetyl-4-methylbenzonitrile is unique due to the presence of both an acetyl and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the combination of electron-donating and electron-withdrawing groups on the aromatic ring can influence the compound’s behavior in electrophilic and nucleophilic reactions .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-acetyl-4-methylbenzonitrile

InChI

InChI=1S/C10H9NO/c1-7-3-4-9(6-11)5-10(7)8(2)12/h3-5H,1-2H3

InChI Key

SXJUDXWULIDYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(=O)C

Origin of Product

United States

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